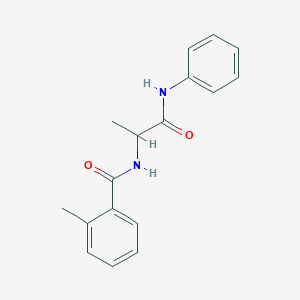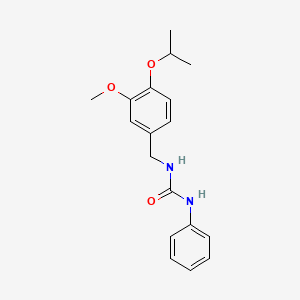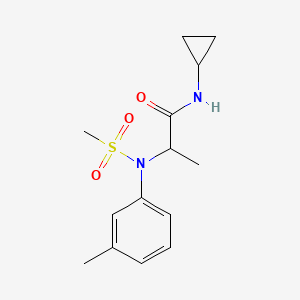![molecular formula C14H18N2O3S B4462784 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4462784.png)
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole
Übersicht
Beschreibung
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole, also known as SB203580, is a chemical compound that has been extensively studied for its role in various biological processes. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of cellular responses to stress and inflammation.
Wirkmechanismus
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole inhibits the activation of p38 MAPK by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cytokine production and immune response. 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-1beta. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer cells, 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole induces apoptosis and inhibits cell proliferation, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole is its specificity for p38 MAPK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been shown to have off-target effects on other kinases such as JNK and ERK, which may limit its use in certain experiments. Additionally, the solubility of 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole in water is limited, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its role in regulating autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Additionally, the development of more potent and specific p38 MAPK inhibitors could lead to the discovery of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has been extensively studied for its role in various biological processes such as inflammation, apoptosis, and cell differentiation. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production and immune response. 2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole has also been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)14-15-7-8-16(14)20(17,18)12-5-6-13(19-4)11(3)9-12/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVYLCPOFXOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)
![2-(ethylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462717.png)


![N-(2-fluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462735.png)
![4-{4-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B4462740.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4462752.png)
![4-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B4462754.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4462770.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B4462781.png)
![2,4-dichloro-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4462790.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B4462794.png)